3-Azidopropylamine Exhibits Superior Enzyme Substrate Kinetics Compared to Other Primary Amines
3-Azidopropylamine demonstrates exceptional activity as a substrate for lysyl oxidase (LOX), a key enzyme in extracellular matrix crosslinking. Its kinetic performance is superior to that of other known low molecular weight substrates, such as hexylamine and 1,5-diaminopentane. This property makes it a uniquely powerful tool for studying LOX biology and developing LOX-targeted probes [1].
| Evidence Dimension | Enzyme kinetics (Apparent Ks) |
|---|---|
| Target Compound Data | Apparent Ks = 13 µM (for recombinant mouse LOX) |
| Comparator Or Baseline | Other known low molecular weight LOX substrates (e.g., hexylamine, 1,5-diaminopentane) |
| Quantified Difference | Much better than that for any other known low molecular weight substrate. |
| Conditions | In vitro enzymatic assay measuring H₂O₂ production with recombinant mouse LOX and LOX prepared from sheep aorta. |
Why This Matters
This high substrate affinity (low Ks) indicates that 3-azidopropylamine is a superior chemical probe for LOX activity assays and for developing targeted LOX inhibitors or imaging agents.
- [1] Pestov, N.B. et al. 3-Azidopropylamine is an excellent substrate of lysyl oxidase. The FASEB Journal, 2010, 24, 599.10-599.10. View Source
